![molecular formula C6H9BrN2 B1529736 4-bromo-5-ethyl-1-methyl-1H-pyrazole CAS No. 1393728-48-7](/img/structure/B1529736.png)
4-bromo-5-ethyl-1-methyl-1H-pyrazole
Overview
Description
“4-bromo-1-methyl-1H-pyrazole” is a halogenated heterocycle . It has the empirical formula C4H5BrN2 and a molecular weight of 161.00 . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for “4-bromo-5-ethyl-1-methyl-1H-pyrazole” were not found, pyrazole derivatives can be synthesized through various methods . For instance, “4-bromo-1-methyl-1H-pyrazole” can be prepared from 4-bromo-1-(2-chloroethyl)-1H-pyrazole .Molecular Structure Analysis
The molecular structure of “4-bromo-1-methyl-1H-pyrazole” consists of a pyrazole ring with a bromine atom at the 4th position and a methyl group at the 1st position .Chemical Reactions Analysis
“4-bromo-1-methyl-1H-pyrazole” can react with titanium tetrachloride to afford binary adducts . It can also undergo cyanation in the presence of palladium catalysts .Physical And Chemical Properties Analysis
“4-bromo-1-methyl-1H-pyrazole” is a liquid with a density of 1.558 g/mL at 25 °C and a boiling point of 185-188 °C/760 mmHg . Its refractive index is 1.531 .Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
Pyrazole derivatives, including “4-bromo-5-ethyl-1-methyl-1H-pyrazole”, have been extensively studied for their antimicrobial properties. They are known to exhibit a broad spectrum of biological activities and are particularly effective against tuberculosis, fungal infections, and various bacterial strains . The bromo and methyl groups on the pyrazole ring can be modified to enhance these properties, leading to potential new drug candidates.
Agricultural Chemistry: Pesticides and Herbicides
In agriculture, pyrazole compounds are utilized in the synthesis of pesticides and herbicides. Their structural versatility allows for the development of compounds that are selective and potent against specific pests and weeds, minimizing harm to crops and the environment .
Organometallic Chemistry: Catalyst Development
The pyrazole ring in “4-bromo-5-ethyl-1-methyl-1H-pyrazole” can act as a ligand in organometallic complexes. These complexes are often used as catalysts in various chemical reactions, including those that are important for pharmaceutical synthesis and material science .
Coordination Chemistry: Metal Complex Formation
Pyrazole derivatives are known to form stable complexes with metals, which have applications in coordination chemistry. These complexes can be used in the study of magnetic properties, molecular recognition, and as sensors .
Drug Discovery: Pharmacophore Modeling
The pyrazole core is a common pharmacophore in drug discovery. It is a part of many drugs on the market, especially those used for anti-inflammatory and analgesic purposes. The unique structure of “4-bromo-5-ethyl-1-methyl-1H-pyrazole” makes it a valuable scaffold for developing novel therapeutic agents .
Material Science: Electronic Materials
Pyrazole derivatives are also explored in material science for their electronic properties. They can be used in the creation of organic semiconductors, which are essential for the development of flexible electronics and organic light-emitting diodes (OLEDs) .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-5-ethyl-1-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-3-6-5(7)4-8-9(6)2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBHEVBKMQGBJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-ethyl-1-methyl-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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